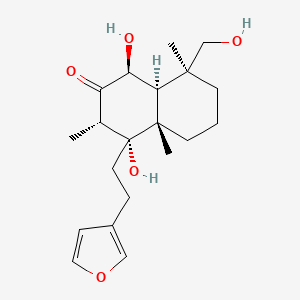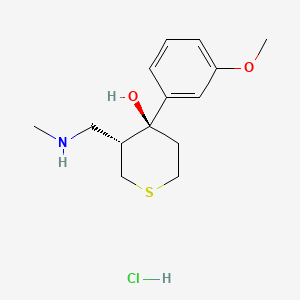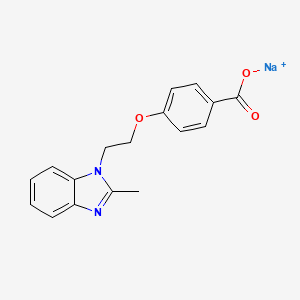
Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate is a synthetic compound often used in various industrial and scientific applications. It is known for its surfactant properties, making it useful in formulations where emulsification, dispersion, and solubilization are required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate typically involves the reaction of glycine with octadecanoic acid and ethylene oxide. The reaction proceeds under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then neutralized with sodium hydroxide to yield the disodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations to ensure consistent product quality. The final product is purified through filtration and drying processes before being packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media and other biological formulations to improve the stability and delivery of active ingredients.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the formulation of personal care products, detergents, and cleaning agents.
Mécanisme D'action
The mechanism of action of Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. It interacts with molecular targets such as lipid bilayers and proteins, facilitating the dispersion and solubilization of hydrophobic substances.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium lauryl sulfate: Another surfactant commonly used in personal care products.
Cocamidopropyl betaine: A surfactant derived from coconut oil, used in shampoos and soaps.
Polysorbate 80: A nonionic surfactant used in pharmaceuticals and food products.
Uniqueness
Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate is unique due to its specific structure, which imparts distinct surfactant properties. Its ability to form stable emulsions and enhance solubility makes it particularly valuable in various applications compared to other surfactants.
Propriétés
Numéro CAS |
93804-76-3 |
|---|---|
Formule moléculaire |
C26H48N2Na2O6 |
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
disodium;2-[carboxylatomethyl-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C26H50N2O6.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)28(20-21-29)19-18-27(22-25(31)32)23-26(33)34;;/h29H,2-23H2,1H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
Clé InChI |
YAOZGHWWVZNJIV-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)N(CCN(CC(=O)[O-])CC(=O)[O-])CCO.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


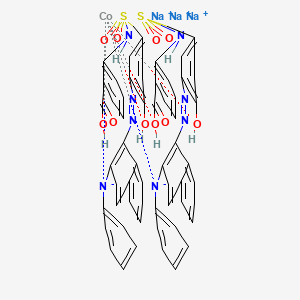

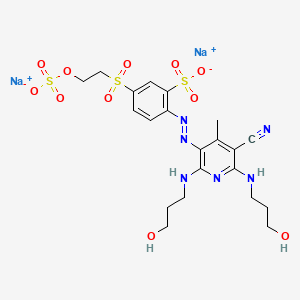
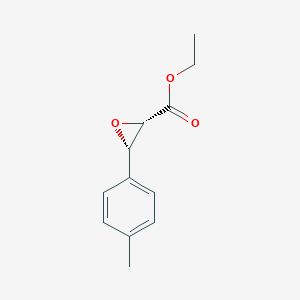



![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)

